

4-Chloro-3-methoxybenzoic acid melting point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3-methoxybenzoic acid

Cat. No.: B1586809

[Get Quote](#)

An In-depth Technical Guide to the Melting Point of **4-Chloro-3-methoxybenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting point of **4-Chloro-3-methoxybenzoic acid**, a critical physicochemical parameter for its application in research and pharmaceutical development. The document details the theoretical and practical aspects of melting point determination, presents a consolidated summary of reported values, and offers a standardized protocol for accurate measurement. Furthermore, it explores the key factors that influence melting point values, emphasizing the importance of purity and analytical methodology. This guide is intended to serve as a valuable resource for scientists and researchers, ensuring the reliable characterization of **4-Chloro-3-methoxybenzoic acid** in a laboratory setting.

Introduction: The Significance of a Sharp Melting Point

In the realm of chemical and pharmaceutical sciences, the melting point is a fundamental and highly informative physical property of a solid crystalline compound. It is defined as the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. This characteristic is a reliable indicator of the compound's purity; impurities tend to depress and broaden the melting range.

4-Chloro-3-methoxybenzoic acid is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.^[1] Its precise molecular structure, featuring chloro and methoxy substitutions on a benzoic acid core, dictates its reactivity and physical properties. Accurate determination of its melting point is a crucial first step in its characterization, ensuring the identity and purity of the material before its inclusion in complex synthetic pathways or biological assays. An erroneous or broad melting point can signal the presence of contaminants, residual solvents, or isomeric impurities, which could have significant downstream consequences in a research or drug development pipeline.

Physicochemical Properties of 4-Chloro-3-methoxybenzoic Acid

A comprehensive understanding of a compound's properties is essential for its effective use. Below is a summary of the key physicochemical data for **4-Chloro-3-methoxybenzoic acid**.

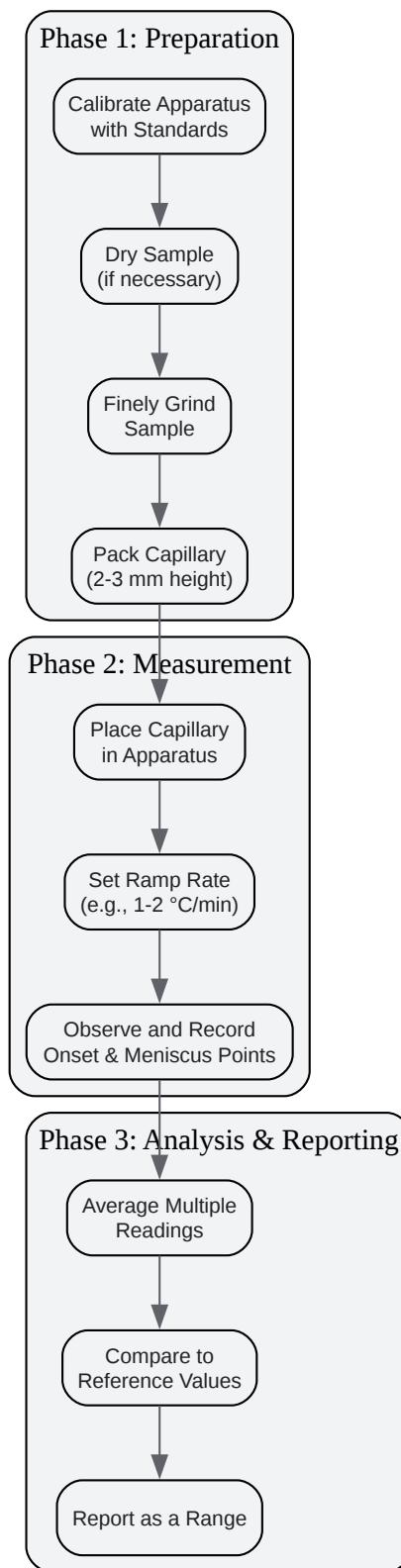
Property	Value	Source
Molecular Formula	C8H7ClO3	[2][3]
Molecular Weight	186.59 g/mol	[1][2][3]
CAS Number	85740-98-3	[3][4]
Appearance	White to off-white powder/crystal	[1][5][6]
Purity	Typically ≥98%	[3]
Synonyms	4-Chloro-m-anisic Acid	[5][6]

Reported Melting Point of 4-Chloro-3-methoxybenzoic Acid

Various chemical suppliers and databases have reported the melting point of **4-Chloro-3-methoxybenzoic acid**. A summary of these reported values is presented below. The slight variations observed can be attributed to differences in the purity of the tested batches and the analytical method employed for determination.

Reported Melting Point Range (°C)	Source
209-216	Chem-Impex[1]
217.0 to 221.0	TCI EUROPE N.V.[5]

It is noteworthy that the structurally similar isomer, 3-Chloro-4-methoxybenzoic acid, exhibits a melting point of 216-218 °C.[7] This highlights the importance of precise analytical techniques to distinguish between isomers.


Experimental Protocol for Melting Point Determination

The following protocol outlines a standardized method for determining the melting point of **4-Chloro-3-methoxybenzoic acid** using a modern digital melting point apparatus. This self-validating system includes steps for calibration and sample preparation to ensure trustworthy and reproducible results.

Materials and Equipment

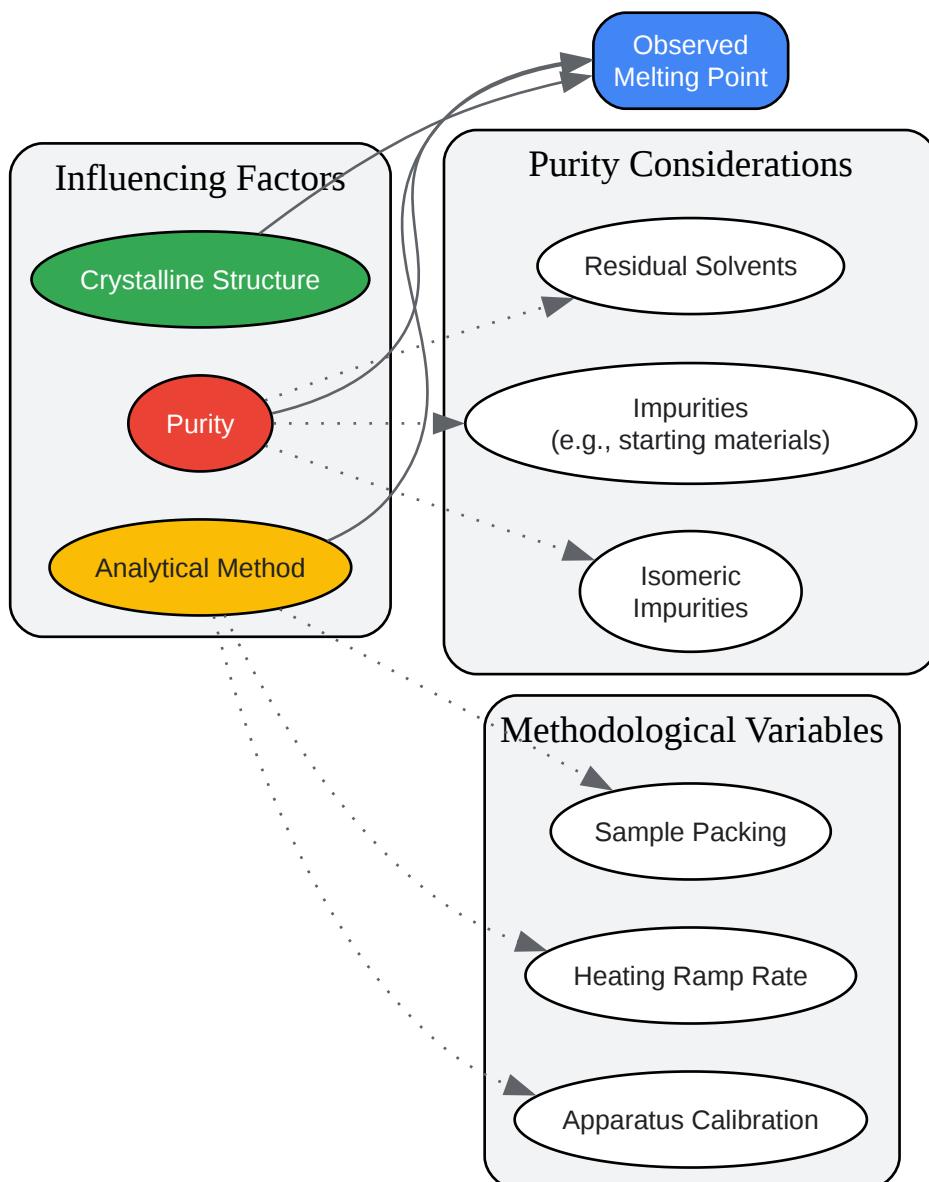
- **4-Chloro-3-methoxybenzoic acid** sample
- Melting point capillaries (open at one end)
- Digital melting point apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)
- Mortar and pestle
- Spatula
- Melting point standards (e.g., benzophenone, caffeine)

Workflow for Accurate Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology


- Apparatus Calibration:
 - Prior to sample analysis, verify the accuracy of the melting point apparatus using certified standards with known melting points that bracket the expected melting point of the sample.
 - Follow the manufacturer's instructions for calibration. If the apparatus reading deviates from the standard's known melting point, apply a correction factor to all subsequent measurements.
- Sample Preparation:
 - Ensure the **4-Chloro-3-methoxybenzoic acid** sample is completely dry, as residual solvents can depress the melting point. If necessary, dry the sample under a vacuum.
 - Place a small amount of the sample into a clean, dry mortar and gently grind it into a fine, uniform powder. This ensures efficient heat transfer within the capillary.
- Capillary Loading:
 - Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
 - Invert the capillary and gently tap the closed end on a hard surface to pack the sample tightly into the bottom.
 - The final packed sample height should be between 2-3 mm. A larger sample size can lead to a broader melting range.
- Melting Point Measurement:
 - Place the loaded capillary into the sample holder of the melting point apparatus.
 - Set the starting temperature to approximately 10-15 °C below the expected melting point (e.g., around 195 °C).

- Set the heating ramp rate to 1-2 °C per minute. A slower ramp rate in the vicinity of the melting point is crucial for accuracy.
- Observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (the onset point).
- Continue heating and record the temperature at which the last solid crystal melts (the meniscus point).
- The melting point is reported as the range between the onset and meniscus points.

- Data Analysis and Reporting:
 - Perform the measurement in triplicate to ensure reproducibility.
 - Report the average melting point range.
 - If the observed melting range is broad (> 2 °C), it may indicate the presence of impurities.

Factors Influencing the Melting Point of 4-Chloro-3-methoxybenzoic Acid

The precise melting point of **4-Chloro-3-methoxybenzoic acid** is contingent upon several factors. Understanding these variables is key to interpreting experimental results correctly.

[Click to download full resolution via product page](#)

Caption: Factors Affecting Melting Point Measurement.

- Purity: This is the most significant factor. The presence of even small amounts of impurities disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces. This results in a depression of the melting point and a broadening of the melting range. Potential impurities in **4-Chloro-3-methoxybenzoic acid** could include unreacted starting materials from its synthesis or side products.^[4]

- Heating Rate: If the sample is heated too quickly, the temperature of the heating block may rise faster than the temperature of the sample, leading to an artificially high and broad melting point reading. A ramp rate of 1-2 °C per minute is standard for accurate determination.
- Sample Packing: A loosely packed sample will not conduct heat uniformly, resulting in a wider melting range.
- Polymorphism: While not explicitly reported for this compound, some molecules can exist in different crystalline forms (polymorphs), each with its own distinct melting point.

Conclusion

The melting point of **4-Chloro-3-methoxybenzoic acid**, consistently reported in the range of 209-221 °C, is a critical parameter for its identification and quality control in research and drug development.^{[1][5]} Adherence to a rigorous and standardized experimental protocol, including proper sample preparation and instrument calibration, is paramount for obtaining accurate and reproducible data. Any significant deviation from the established melting point range should prompt further investigation into the sample's purity and integrity. This guide provides the necessary framework for researchers to confidently determine and interpret the melting point of **4-Chloro-3-methoxybenzoic acid**, ensuring the quality of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-3-methoxybenzoic acid | C8H7ClO3 | CID 2063378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-CHLORO-3-METHOXYBENZOIC ACID | 85740-98-3 [chemicalbook.com]

- 5. 4-Chloro-3-methoxybenzoic Acid | 85740-98-3 | TCI EUROPE N.V. [tcichemicals.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. m.chemicalbook.com [m.chemicalbook.com]
- To cite this document: BenchChem. [4-Chloro-3-methoxybenzoic acid melting point]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586809#4-chloro-3-methoxybenzoic-acid-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com